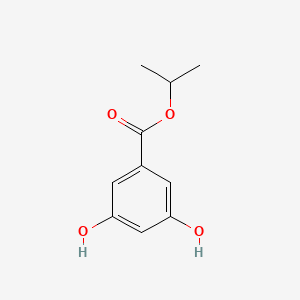
Isopropyl 3,5-Dihydroxybenzoate
Descripción general
Descripción
Isopropyl 3,5-Dihydroxybenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, where the hydroxyl groups are positioned at the 3rd and 5th positions on the benzene ring, and an isopropyl ester group is attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,5-Dihydroxybenzoate typically involves the esterification of 3,5-Dihydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3,5-Dihydroxybenzoic acid+IsopropanolH2SO4Isopropyl 3,5-Dihydroxybenzoate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Isopropyl 3,5-Dihydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-beneficial properties.
Mecanismo De Acción
The mechanism of action of Isopropyl 3,5-Dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cellular Signaling: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
3,5-Dihydroxybenzoic acid: The parent compound, lacking the isopropyl ester group.
Methyl 3,5-Dihydroxybenzoate: Similar structure with a methyl ester group instead of an isopropyl group.
Ethyl 3,5-Dihydroxybenzoate: Similar structure with an ethyl ester group.
Uniqueness: Isopropyl 3,5-Dihydroxybenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts. The isopropyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and exert its effects.
Propiedades
IUPAC Name |
propan-2-yl 3,5-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-10(13)7-3-8(11)5-9(12)4-7/h3-6,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHGYOXHBWVIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B3125901.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3125909.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine](/img/structure/B3125922.png)
![4-[3-(Dimethylamino)propoxy]-2-methylaniline](/img/structure/B3125928.png)
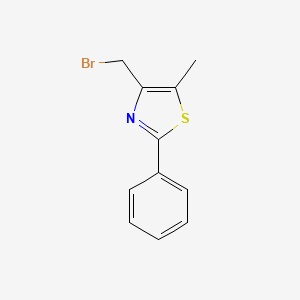
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)
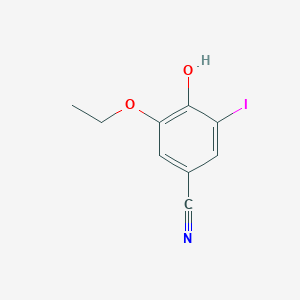

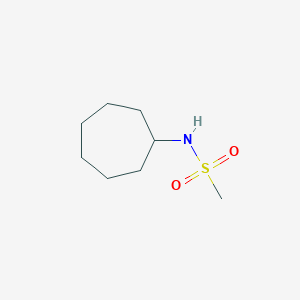

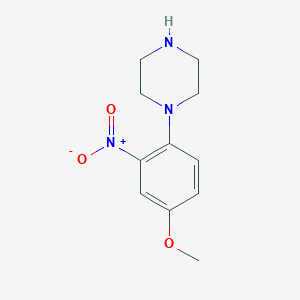
![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)


